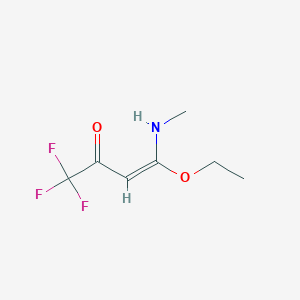
Methyl-2-Benzyl-3-hydroxypropanoat
Übersicht
Beschreibung
Methyl 2-benzyl-3-hydroxypropanoate is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-benzyl-3-hydroxypropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-benzyl-3-hydroxypropanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Proteomikforschung
“Methyl-2-Benzyl-3-hydroxypropanoat” wird in der Proteomikforschung verwendet . Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung kann verwendet werden, um Proteininteraktionen, Modifikationen und Lokalisierung zu untersuchen, um ihre Funktion im biologischen Kontext zu verstehen.
Biochemische Forschung
Diese Verbindung wird auch in der biochemischen Forschung verwendet . Biochemische Forschung umfasst die Untersuchung der chemischen Substanzen und lebenswichtigen Prozesse, die in lebenden Organismen ablaufen. „this compound“ kann verwendet werden, um verschiedene biochemische Prozesse und Stoffwechselwege zu untersuchen.
Analyse thermodynamischer Eigenschaften
“this compound” kann zur Analyse von thermodynamischen Eigenschaften verwendet werden . Thermodynamische Eigenschaften umfassen Merkmale wie Wärmekapazität, Entropie und Enthalpie, die für das Verständnis chemischer Reaktionen und Phasenänderungen entscheidend sind.
Tuberkulosebehandlungsforschung
Interessanterweise wurde „this compound“ in den Wurzeln von Ranunculus ternatus identifiziert, wobei es eine signifikante Aktivität gegen Tuberkulose zeigte. Diese Verbindung, zusammen mit anderen aus derselben Pflanze isolierten Verbindungen, bietet Potenzial für die Entwicklung neuer Behandlungen für Tuberkulose.
Chemische Synthese
“this compound” kann in der chemischen Synthese verwendet werden . Es kann als Baustein bei der Synthese komplexerer Moleküle für verschiedene Anwendungen dienen, darunter die Arzneimittelforschung und die Materialwissenschaften.
Materialwissenschaftliche Forschung
Im Bereich der Materialwissenschaften kann „this compound“ verwendet werden, um die Eigenschaften von Materialien zu untersuchen und neue Materialien mit gewünschten Eigenschaften zu entwickeln .
Safety and Hazards
The compound has been associated with certain hazard statements, including H315, H319, and H335 . These codes correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust, gas, or vapors .
Wirkmechanismus
Target of Action
It is known that benzylic compounds often interact with various enzymes and receptors in the body .
Mode of Action
Benzylic compounds, in general, are known to undergo various reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the molecular structure of the compound, which can influence its interaction with its targets .
Biochemical Pathways
Benzylic compounds are often involved in various biochemical reactions, which can influence multiple pathways in the body .
Result of Action
It is known that the reactions involving benzylic compounds can lead to various molecular and cellular changes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-benzyl-3-hydroxypropanoate . These factors can include temperature, pH, and the presence of other compounds.
Eigenschaften
IUPAC Name |
methyl 2-benzyl-3-hydroxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOULZVWNYXNCDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

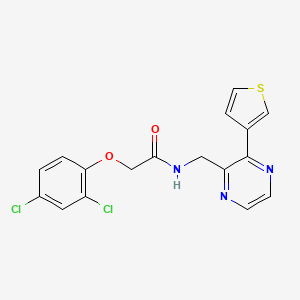
![Dimethyl(3-{[1-(prop-2-yn-1-yl)piperidin-4-yl]oxy}propyl)amine](/img/structure/B2493509.png)
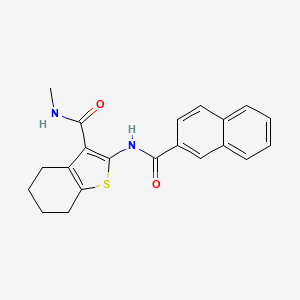
![8-allyl-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493514.png)

![N-benzyl-3-[(2-chloro-4,6-dimethylpyridin-3-yl)formamido]-N-methylpropanamide](/img/structure/B2493517.png)
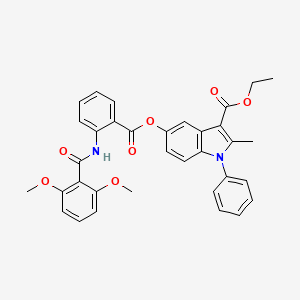

![2-(2,4-difluorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B2493521.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2493522.png)
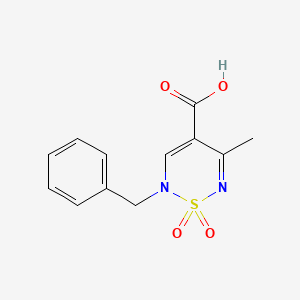
![2-(2-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2493526.png)
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2493527.png)
